![molecular formula C24H21ClFN3O3S B3012065 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide CAS No. 1031619-49-4](/img/structure/B3012065.png)
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide
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Description
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- The compound has been explored in the context of synthesizing new chemical entities with potential biological activities. For example, some research has focused on creating substituted benzoxazepine and benzothiazepine derivatives with antipsychotic and anticonvulsant properties (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antitumor Activity
- Various derivatives of the compound have been studied for their antitumor activities. Some studies have focused on creating new fused 1,2,4-triazole derivatives carrying specific moieties, which showed moderate to excellent in vitro antitumor activity against several cancer cell lines (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Antimicrobial Properties
- The compound and its derivatives have been assessed for antimicrobial activities. This includes the synthesis and evaluation of sulfide and sulfone derivatives for activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticonvulsant Evaluation
- Research has also been conducted on indoline derivatives of the compound for anticonvulsant properties. Studies have explored the synthesis and evaluation of these derivatives using various models and tests, revealing significant anticonvulsant activities (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O3S/c1-14-10-15(2)23(16(3)11-14)27-22(30)13-29-28-24(18-6-4-5-7-20(18)26)19-12-17(25)8-9-21(19)33(29,31)32/h4-12H,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIIAUVZSVVMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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